molecular formula C26H19N5S B15021793 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline

Cat. No.: B15021793
M. Wt: 433.5 g/mol
InChI Key: KVYOUDMTTAFTDB-UHFFFAOYSA-N
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Description

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining triazole, thiadiazole, and quinoline moieties, which contribute to its diverse chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the triazole and thiadiazole rings .

Scientific Research Applications

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cytotoxic effects in cancer cells . Additionally, its ability to form hydrogen bonds and π-π interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline is unique due to its combination of triazole, thiadiazole, and quinoline rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H19N5S

Molecular Weight

433.5 g/mol

IUPAC Name

3-benzyl-6-(6-methyl-2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C26H19N5S/c1-17-12-13-22-20(14-17)21(16-23(27-22)19-10-6-3-7-11-19)25-30-31-24(28-29-26(31)32-25)15-18-8-4-2-5-9-18/h2-14,16H,15H2,1H3

InChI Key

KVYOUDMTTAFTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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